molecular formula C11H10BrFN2O B7972226 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole

4-[(3-Bromo-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole

Cat. No.: B7972226
M. Wt: 285.11 g/mol
InChI Key: GZMKHRWYCPFFNF-UHFFFAOYSA-N
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Description

4-[(3-Bromo-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to a methoxy group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination and Fluorination: Starting with a phenyl ring, bromination and fluorination reactions can be employed to introduce the bromo and fluoro groups at the appropriate positions.

  • Methoxylation: The bromo-fluoro-substituted phenyl ring is then subjected to methoxylation to introduce the methoxy group.

  • Pyrazole Formation: Finally, the methoxy-substituted phenyl ring is reacted with appropriate reagents to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance production efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound, often with fewer oxygen-containing groups.

  • Substitution Products: Derivatives with different substituents replacing the original atoms or groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic uses. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromo and fluoro groups can interact with various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-[(3-Chloro-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole

  • 4-[(3-Bromo-4-methylphenyl)methoxy]-1-methyl-1H-pyrazole

  • 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole

Uniqueness: 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole is unique due to its specific combination of bromo and fluoro substituents, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methoxy]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O/c1-15-6-9(5-14-15)16-7-8-2-3-11(13)10(12)4-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMKHRWYCPFFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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